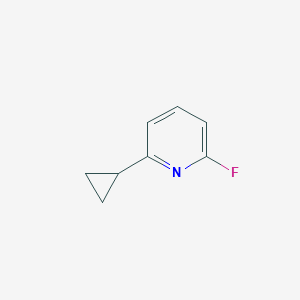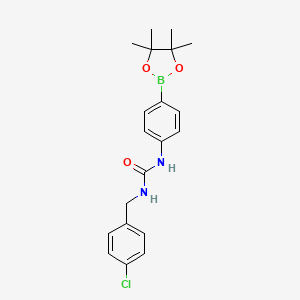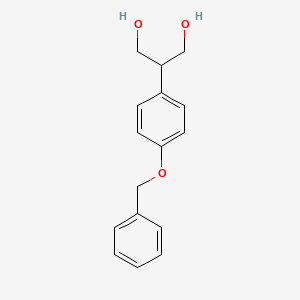![molecular formula C13H13ClF3N3O3 B2529380 5-({[3-cloro-5-(trifluorometil)-2-piridinil]amino}metil)-4,5-dihidro-3-isoxazolcarboxilato de etilo CAS No. 339105-98-5](/img/structure/B2529380.png)
5-({[3-cloro-5-(trifluorometil)-2-piridinil]amino}metil)-4,5-dihidro-3-isoxazolcarboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate is a notable compound in the realm of organic chemistry. Its unique structural configuration, combining a pyridinyl group with an isoxazole moiety, makes it an interesting subject for various chemical and biological applications. The presence of chlorine and trifluoromethyl groups adds to its complexity, influencing its reactivity and interactions.
Aplicaciones Científicas De Investigación
Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate has numerous applications across different fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Employed in studies to understand enzyme interactions due to its unique structure.
Medicine: : Investigated for potential therapeutic uses, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various receptors . More research is needed to identify the specific targets of this compound.
Mode of Action
Similar compounds have been shown to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been found to participate in various biological activities
Result of Action
Similar compounds have been found to exhibit various biological activities . More research is needed to understand the specific effects of this compound.
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate typically involves multi-step organic reactions. A common approach begins with the synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinylamine, which is then coupled with an appropriate isoxazole precursor. The reaction conditions often require anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate may involve optimized synthetic routes to maximize efficiency and cost-effectiveness. These methods might include continuous flow reactors to maintain precise control over reaction parameters and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the substituents involved.
Common Reagents and Conditions
Oxidation: : Conditions typically require an oxidizing agent and a solvent like acetonitrile.
Reduction: : Standard reducing agents in anhydrous conditions are commonly used.
Substitution: : These reactions often necessitate catalysts or bases such as pyridine or triethylamine.
Major Products Formed
The products formed from these reactions vary widely based on the conditions. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions can yield a variety of derivatives depending on the nature of the nucleophile or electrophile involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate shares similarities with compounds like:
Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-2-oxazolecarboxylate
Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-2-isoxazolecarboxylate
Unique Features
The uniqueness of Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate lies in its specific arrangement of functional groups and the resultant chemical properties. The combination of a pyridinyl group with an isoxazole moiety and the presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly impact its reactivity and biological activity, distinguishing it from similar compounds.
Hopefully, this dive into Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate satisfies your curiosity. Let me know what else you'd like to explore!
Propiedades
IUPAC Name |
ethyl 5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O3/c1-2-22-12(21)10-4-8(23-20-10)6-19-11-9(14)3-7(5-18-11)13(15,16)17/h3,5,8H,2,4,6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKRQPAIKLFNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)
![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)

![2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2529308.png)


![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2529314.png)


![4-[(5-ethylpyrimidin-2-yl)oxy]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2529318.png)

